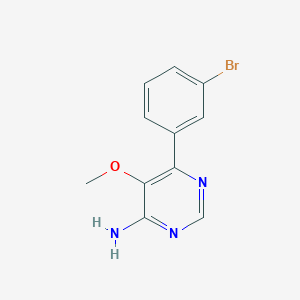

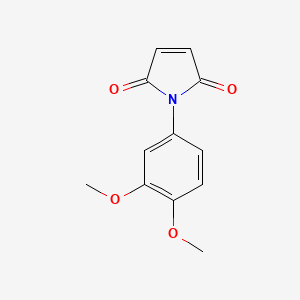

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

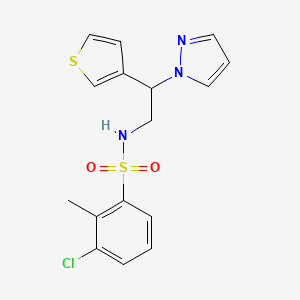

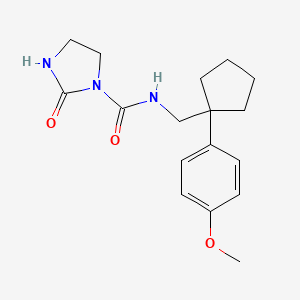

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .

Synthesis Analysis

While specific synthesis methods for “6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine” were not found, similar compounds are often synthesized through various reactions, including amidation and Suzuki cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Single crystal X-ray diffraction is also used for structure determination .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations of functional groups. For example, protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the electron densities and the HOMO–LUMO gap have been calculated using the DFT method .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

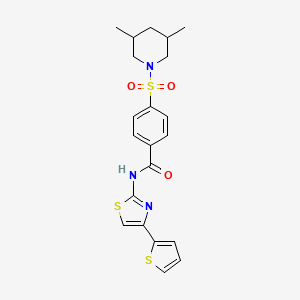

Cine-Amination of 4-Substituted-5-bromopyrimidines : Investigations into the cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia revealed a mechanism involving an SN(ANRORC) process, indicating a pathway for synthesizing 4-substituted-6-aminopyrimidines. This study provides insight into the reactivity of halogenated pyrimidines and their potential for generating novel aminated derivatives (Rasmussen et al., 1978).

Amination of Polyhalopyridines : A study on the amination of polyhalopyridines, including compounds structurally related to 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine, demonstrated the potential for selective functionalization, which could be critical for developing new pharmaceuticals or materials (Ji, Li, & Bunnelle, 2003).

Biological Applications

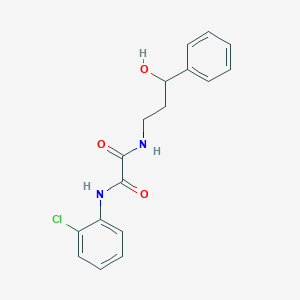

Antiviral Activity : Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class including compounds related to 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine, highlighted their potential antiviral activity, especially against retroviruses, pointing towards the utility of these compounds in antiviral drug development (Hocková et al., 2003).

Corrosion Inhibition : A study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel in acidic solution shed light on the potential of pyrimidine derivatives for industrial applications in protecting metals against corrosion, offering insights into the practical applications beyond pharmaceuticals (Yadav, Sinha, Kumar, & Sarkar, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3-bromophenyl)-5-methoxypyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-16-10-9(14-6-15-11(10)13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMDIPFXYIFUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1N)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)

![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)